molecular formula C7H4BrClN2O2S B6211406 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride CAS No. 2092115-52-9

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride

Cat. No.: B6211406
CAS No.: 2092115-52-9
M. Wt: 295.5
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Description

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClN2O2S It is a derivative of pyridine and contains both bromine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can be used to replace the bromine or sulfonyl chloride groups under mild conditions.

    Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions with organometallic reagents.

    Hydrolysis: Aqueous solutions of bases like sodium hydroxide can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1H-pyrrolo[3,2-b]pyridine can be obtained.

    Coupling Products: Cross-coupling reactions yield biaryl or heteroaryl compounds with diverse functional groups.

    Hydrolysis Product: The hydrolysis of the sulfonyl chloride group results in the formation of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonic acid.

Scientific Research Applications

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is investigated for its potential as a biochemical probe and in the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent binding. The presence of reactive functional groups like bromine and sulfonyl chloride allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is unique due to the combination of its bromine and sulfonyl chloride functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.

Properties

CAS No.

2092115-52-9

Molecular Formula

C7H4BrClN2O2S

Molecular Weight

295.5

Purity

95

Origin of Product

United States

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